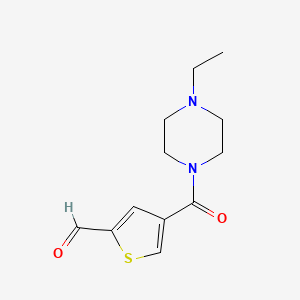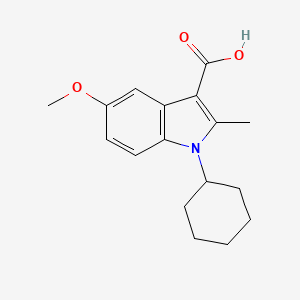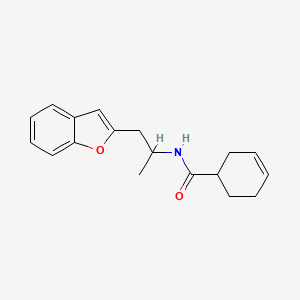![molecular formula C17H16BrNO3 B2379152 [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate CAS No. 717125-85-4](/img/structure/B2379152.png)
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate, also known as BAM, is a chemical compound that has been extensively studied for its potential use in scientific research. BAM is a member of the class of compounds known as benzamides, which have been shown to have a range of biological activities.
Wirkmechanismus
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and ribosomal protein S6 kinase, an enzyme involved in protein synthesis. By inhibiting these enzymes, this compound may disrupt cellular processes and lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antibacterial activity against a range of bacterial strains, including drug-resistant strains. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate has several advantages for lab experiments. It is a highly pure compound that can be synthesized in high yields, making it readily available for research. Additionally, this compound has a range of biological activities that make it a valuable tool for studying cellular processes and disease mechanisms. However, there are also limitations to using this compound in lab experiments. It has been shown to have cytotoxic effects on some normal cells, so caution must be taken when using it in experiments. Additionally, the mechanism of action of this compound is not fully understood, so further research is needed to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate. One area of research could focus on further elucidating the mechanism of action of this compound. Understanding how this compound interacts with cellular processes could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research could focus on optimizing the synthesis of this compound to improve yields and purity. This could make it more readily available for research and potentially lead to the development of new treatments. Finally, research could focus on exploring the potential of this compound as a treatment for other diseases, such as bacterial infections and inflammatory diseases.
Synthesemethoden
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate is a multi-step process that involves the reaction of 4-bromobenzoic acid with N-methyl-N-(2-phenylethyl)amine to form the intermediate this compound. This intermediate is then purified and isolated to obtain the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate has been shown to have a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. It has been studied as a potential treatment for cancer, bacterial infections, and inflammatory diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have antibacterial activity against a range of bacterial strains, including drug-resistant strains. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis and colitis.
Eigenschaften
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-15-8-6-14(7-9-15)17(21)22-12-16(20)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBCPYLTIPMVNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

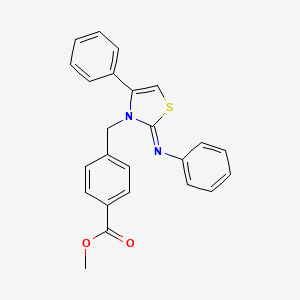
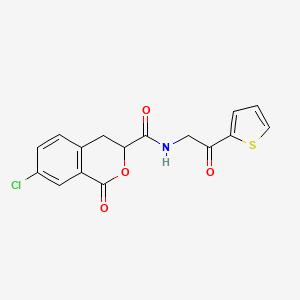
![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)
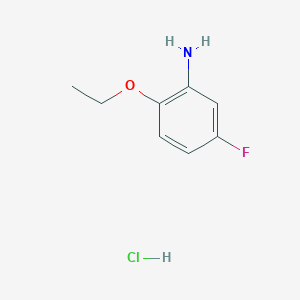
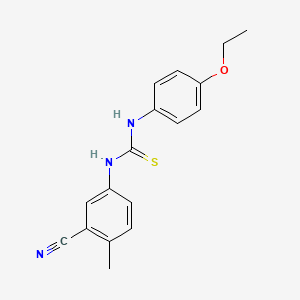
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)
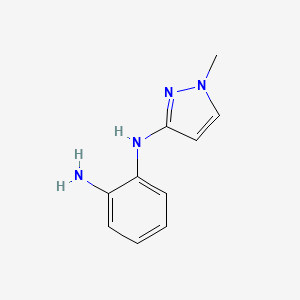
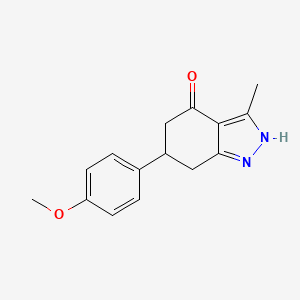
![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)
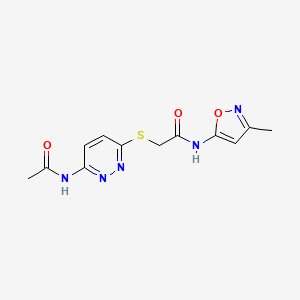
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)
